molecular formula C16H21N5O B2640341 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1795489-96-1

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2640341
CAS No.: 1795489-96-1
M. Wt: 299.378
InChI Key: TVWFZMKYEVWZBH-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylamino group, a methylpyrimidinyl moiety, and an o-tolyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-6-methylpyrimidine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine.

    Urea Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea: Similar structure with a p-tolyl group instead of an o-tolyl group.

    1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(m-tolyl)urea: Similar structure with an m-tolyl group instead of an o-tolyl group.

Uniqueness

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-7-5-6-8-14(11)20-16(22)17-10-13-9-12(2)18-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFZMKYEVWZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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